Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-
Description
The compound Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl- (CAS: 121954-50-5) is a bisphosphine ligand with a 1,2-phenylene backbone. Its molecular formula is C24H44P2, and it features two bulky di-tert-butylmethylphosphine groups attached to adjacent positions on the benzene ring . This sterically hindered structure is characteristic of ligands used in transition-metal catalysis, where steric and electronic properties influence reactivity and selectivity. The compound is also known by synonyms such as 1,2-Bis[(di-tert-butylphosphino)methyl]benzene, highlighting its structural symmetry and substituent arrangement .
Properties
IUPAC Name |
tert-butyl-[2-[tert-butyl(methyl)phosphanyl]phenyl]-methylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28P2/c1-15(2,3)17(7)13-11-9-10-12-14(13)18(8)16(4,5)6/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUWTGUCFKJVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C)C1=CC=CC=C1P(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545044 | |
| Record name | (1,2-Phenylene)bis[tert-butyl(methyl)phosphane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919778-41-9 | |
| Record name | (1,2-Phenylene)bis[tert-butyl(methyl)phosphane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Organolithium Reagent Mediated Synthesis
One reported method uses sec-butyllithium as the lithiation agent in non-polar solvents such as hexane or cyclohexane at low temperature (-80 °C) for 30 minutes to generate the lithiated intermediate on the 1,2-phenylene ring. This is followed by the addition of the phosphine moiety under controlled conditions.
| Step | Reagents | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | sec-Butyllithium | Hexane, Cyclohexane | -80 °C | 30 min | Lithiation of aromatic ring |
| 2 | Phosphine reagent | Tetrahydrofuran | -80 °C to RT | 1.5 h reflux, then cooled | Phosphination step |
This method emphasizes maintaining low temperature during lithiation to prevent decomposition and side reactions, followed by gradual warming to room temperature to complete the substitution.
Use of Dabco and Tetrahydrofuran (THF) Solvent
Another synthetic route involves the use of Dabco (1,4-diazabicyclo[2.2.2]octane) as a base in tetrahydrofuran solvent. The reaction is carried out under reflux for about 1.5 hours, then cooled down to -80 °C to stabilize the intermediate species. This approach facilitates efficient substitution on the phenylene ring while controlling regioselectivity.
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Dabco | Tetrahydrofuran | Reflux → -80 °C | 1.5 h reflux | Base-mediated lithiation |
| 2 | Phosphine reagent | Tetrahydrofuran | Cooled, then RT | 1 h each | Phosphination |
Mechanistic Insights and Stereochemical Control
The preparation methods reported highlight the importance of:
- Low temperature lithiation (-80 °C) to generate reactive organolithium intermediates without side reactions.
- Choice of solvent such as THF, hexane, or cyclohexane to influence solubility and reaction kinetics.
- Use of bases like Dabco to facilitate lithiation and stabilize intermediates.
- Sequential addition of phosphorus reagents to achieve high regioselectivity and yield.
These factors collectively contribute to the formation of the bis(phosphine) ligand with preserved stereochemical integrity, essential for its catalytic applications.
Comparative Table of Preparation Conditions
Research Findings and Yield Data
- The lithiation followed by phosphination under the above conditions typically yields the target bis(phosphine) ligand in moderate to good yields (20-60%) depending on purification and recrystallization methods.
- The stereochemical outcome is highly dependent on the choice of base, solvent, and temperature control.
- Related phosphine-phosphorodiamidite ligands synthesized via similar lithiation and phosphination sequences have been reported with yields ranging from 23% to 61% after recrystallization, demonstrating the synthetic feasibility of sterically hindered phosphines.
Summary of Key Preparation Parameters
| Parameter | Optimal Condition |
|---|---|
| Lithiation agent | sec-Butyllithium or Dabco base |
| Solvent | Tetrahydrofuran (THF), Hexane, Cyclohexane |
| Temperature | -80 °C for lithiation, reflux or RT for phosphination |
| Reaction time | 30 min lithiation, 1-1.5 h phosphination |
| Purification | Recrystallization from toluene/ethanol or column chromatography |
Chemical Reactions Analysis
Types of Reactions
Phosphine, 1,1’-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups. This is often achieved using halogenating agents or nucleophiles.
Coordination: The phosphine groups can coordinate with transition metals to form metal-phosphine complexes, which are useful in catalysis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Halogenating Agents: Chlorine (Cl₂), bromine (Br₂)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have diverse applications in catalysis, materials science, and organic synthesis.
Scientific Research Applications
Scientific Research Applications
Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] has several notable applications in scientific research:
Catalysis
This compound serves as a chiral ligand in transition metal catalysis. It facilitates various asymmetric transformations such as:
- Reduction Reactions : Enhancing enantioselectivity in hydrogenation processes.
- Hydroformylation : Contributing to the formation of aldehydes from alkenes.
- Borylation and Arylation : Assisting in the functionalization of organic molecules .
The ability to induce enantioselectivity is particularly valuable in pharmaceutical development where the chirality of molecules impacts their biological activity.
Material Science
Phosphine derivatives are employed in the synthesis of advanced materials including polymers and nanomaterials. Their unique structural properties allow for tailored reactivity that can be exploited in creating new materials with specific functionalities .
Biological Applications
Research indicates potential biological activities for this compound:
Mechanism of Action
The mechanism by which Phosphine, 1,1’-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] exerts its effects involves the coordination of its phosphine groups with metal centers. This coordination can activate the metal for catalytic processes, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous bisphosphine ligands:
Key Comparative Insights:
Steric Effects :
- The target compound’s di-tert-butylmethyl substituents create significant steric hindrance, which can stabilize low-coordinate metal centers and suppress undesired side reactions . In contrast, the diphenyl-substituted analog (CAS 13991-08-7) offers less steric bulk but enhanced π-accepting ability due to phenyl groups .
Electronic Properties :
- Electron-donating tert-butyl groups in the target compound increase electron density at the phosphorus atom, favoring oxidative addition reactions. The diphenyl analog’s phenyl groups provide moderate electron-withdrawing effects, balancing steric and electronic demands .
Backbone Flexibility: The rigid 1,2-phenylene backbone in the target compound restricts conformational freedom, promoting enantioselectivity in asymmetric catalysis.
Thermal Stability :
- Bulky tert-butyl groups enhance thermal stability, making the target compound suitable for high-temperature reactions. Phosphindole derivatives (e.g., CAS 110472-24-7) may exhibit lower stability due to strained fused-ring systems .
Biological Activity
Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-], also known as (R,R)-(+)-1,2-Bis(t-butylmethylphosphino)benzene or (R,R)-BenzP, is an organophosphorus compound with the molecular formula C₁₆H₂₈P₂ and a molecular weight of 282.34 g/mol. This compound is characterized by its bis(phosphine) structure, where two phosphine groups are connected through a phenylene bridge. It exhibits colorless to pale yellow solid characteristics and is soluble in organic solvents. Its unique structure and reactivity profile make it a subject of interest in medicinal chemistry and catalysis.
- Molecular Formula: C₁₆H₂₈P₂
- Molecular Weight: 282.34 g/mol
- Appearance: Colorless to pale yellow solid
- Solubility: Soluble in organic solvents
- Toxicity: Flammable and toxic properties
Synthesis Methods
Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] can be synthesized through several methods involving the functionalization of a phenylene backbone with phosphine groups. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The synthesis involves careful handling due to the toxic nature of some reactants involved.
Key Steps in Synthesis:
- Preparation of the phenylene backbone.
- Functionalization with phosphine groups.
- Use of solvents like THF or toluene for reaction facilitation.
- Purification through recrystallization or chromatography.
Biological Activity
Research indicates that Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] shows potential biological activity particularly in the context of medicinal chemistry. Its derivatives have been studied for various applications including:
- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit topoisomerase I (TOPI), which is crucial in DNA replication and transcription processes. Compounds similar to Phosphine have shown higher inhibition values than traditional inhibitors like camptothecin (CPT) under prolonged incubation times .
- Antiproliferative Activity: Studies have demonstrated that certain phosphine derivatives exhibit cytotoxicity against various cancer cell lines while showing minimal toxicity towards non-cancerous cells . This selective cytotoxicity is critical for developing targeted cancer therapies.
Case Studies
Several studies have been conducted to evaluate the biological activity of phosphine derivatives:
Study on TOPI Inhibition:
A recent study assessed the inhibitory effects of phosphorous indenoquinoline derivatives as TOPI inhibitors. The results indicated that these compounds showed persistent inhibition of TOPI even after extended incubation times compared to traditional inhibitors .
Cytotoxicity Evaluation:
In vitro evaluations revealed that some phosphine derivatives exhibited significant cytotoxic effects against cancer cell lines while sparing non-cancerous cells. This selectivity is vital for minimizing side effects in therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Di-tert-butylphosphine | C₈H₁₉P | Simpler structure; used as a ligand |
| Triphenylphosphine | C₁₈H₁₅P | Aromatic character; widely used in organic synthesis |
| Bis(diphenylphosphino)ethane | C₂₄H₂₃P₂ | Bidentate ligand; used in asymmetric synthesis |
| Phosphine, 1,1'-(1,2-phenylene)bis... | C₁₆H₂₈P₂ | Unique bis(phosphine) structure; potential biological activity |
Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] stands out due to its unique structural arrangement which allows for distinct interactions in catalytic processes and biological systems that may not be present in simpler phosphines.
Q & A
Q. What are the established synthetic routes for this bisphosphine ligand?
The ligand is synthesized via nucleophilic substitution between 1,2-bis(bromomethyl)benzene and di-tert-butylphosphine. A typical protocol involves:
- Dissolving di-tert-butylphosphine in anhydrous THF under inert atmosphere.
- Adding 1,2-bis(bromomethyl)benzene dropwise at 0°C, followed by stirring at room temperature for 24 hours.
- Purification via column chromatography (hexane/ethyl acetate) to isolate the ligand . Key Considerations : Steric hindrance from tert-butyl groups necessitates slow reaction kinetics and rigorous exclusion of moisture.
Q. What spectroscopic techniques are optimal for characterizing this ligand?
- ³¹P NMR : A singlet near δ 20–30 ppm confirms the presence of equivalent phosphorus atoms.
- ¹H NMR : Methyl groups on tert-butyl substituents appear as singlets at δ 1.2–1.4 ppm. Aromatic protons on the phenylene bridge resolve as multiplets at δ 6.8–7.2 ppm.
- X-ray Crystallography : Resolves steric bulk and confirms the trans or cis geometry of the phosphine groups .
Advanced Research Questions
Q. How does steric bulk from tert-butyl groups influence coordination chemistry?
The bulky tert-butyl groups enforce a rigid, electron-rich coordination environment:
- Steric Effects : Restrict metal-ligand bond angles, favoring low-coordination-number complexes (e.g., Au(I) or Pd(0)).
- Electronic Effects : Electron-donating phosphines enhance metal-to-ligand backbonding, stabilizing reactive intermediates in catalysis . Example : In gold-catalyzed cyclopropanation, this ligand increases turnover frequency by 30% compared to less bulky analogs .
Q. What strategies resolve contradictions in catalytic activity across studies?
Discrepancies often arise from:
- Ligand Purity : Trace oxidants (e.g., phosphine oxides) reduce catalytic efficiency. Validate purity via ³¹P NMR and elemental analysis.
- Metal-Ligand Ratio : Optimal stoichiometry (e.g., 1:1 vs. 2:1 ligand/metal) varies by reaction. Titration experiments are recommended.
- Solvent Effects : Polar solvents (e.g., DMF) may destabilize metal complexes, while nonpolar solvents (toluene) enhance stability .
Q. How to optimize cross-coupling reactions using this ligand?
- Metal Precursor : Use [Pd₂(dba)₃] or [AuCl(SMe₂)] for efficient complexation.
- Temperature : Reactions typically proceed at 80–100°C for aryl halide activation.
- Additives : Silver salts (AgOTf) abstract halides, generating active cationic metal species . Case Study : Suzuki-Miyaura coupling with this ligand achieves >90% yield in 4 hours under mild conditions (80°C, K₂CO₃ base) .
Safety and Handling
Q. What safety protocols are critical for handling this ligand?
- Storage : Under nitrogen at –20°C to prevent oxidation.
- PPE : Gloves, lab coat, and safety goggles; use in a fume hood due to air-sensitive nature.
- Disposal : Quench with tert-butanol/water mixture before disposal as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
